molecular formula C16H15Cl2NO2 B14699331 N-benzyl-2-(3,4-dichlorophenoxy)-N-methylacetamide CAS No. 24727-44-4

N-benzyl-2-(3,4-dichlorophenoxy)-N-methylacetamide

Katalognummer: B14699331
CAS-Nummer: 24727-44-4
Molekulargewicht: 324.2 g/mol
InChI-Schlüssel: KUVYCCPBOPYCAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-benzyl-2-(3,4-dichlorophenoxy)-N-methylacetamide is a chemical compound with a complex structure that includes benzyl, dichlorophenoxy, and methylacetamide groups

Eigenschaften

CAS-Nummer

24727-44-4

Molekularformel

C16H15Cl2NO2

Molekulargewicht

324.2 g/mol

IUPAC-Name

N-benzyl-2-(3,4-dichlorophenoxy)-N-methylacetamide

InChI

InChI=1S/C16H15Cl2NO2/c1-19(10-12-5-3-2-4-6-12)16(20)11-21-13-7-8-14(17)15(18)9-13/h2-9H,10-11H2,1H3

InChI-Schlüssel

KUVYCCPBOPYCAF-UHFFFAOYSA-N

Kanonische SMILES

CN(CC1=CC=CC=C1)C(=O)COC2=CC(=C(C=C2)Cl)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(3,4-dichlorophenoxy)-N-methylacetamide typically involves the reaction of benzylamine with 3,4-dichlorophenol and methylacetyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

N-benzyl-2-(3,4-dichlorophenoxy)-N-methylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-benzyl-2-(3,4-dichlorophenoxy)-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-benzyl-2-(3,4-dichlorophenoxy)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-benzyl-2-(3,4-dichlorophenoxy)-N-methylethanamine
  • N-benzyl-2-(3,4-dichlorophenoxy)nicotinamide
  • N-benzyl-2-(3,4-dichlorophenoxy)ethanimidamide

Uniqueness

N-benzyl-2-(3,4-dichlorophenoxy)-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.